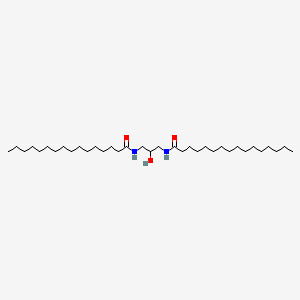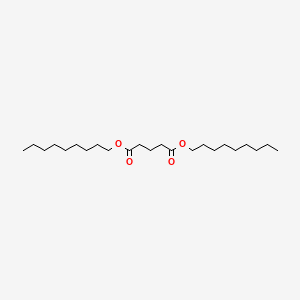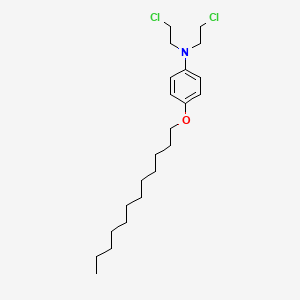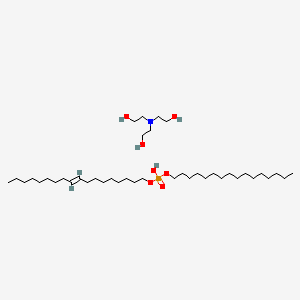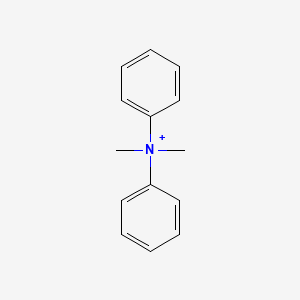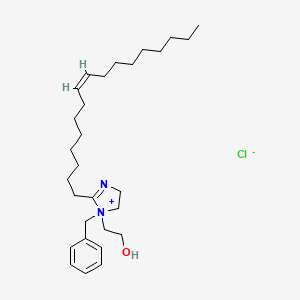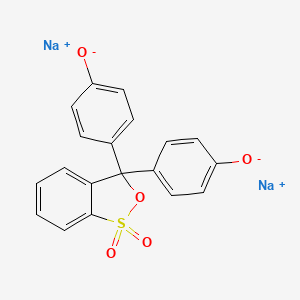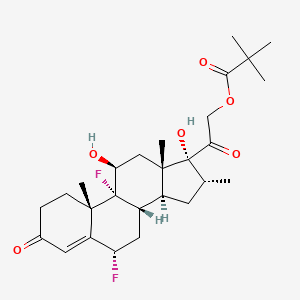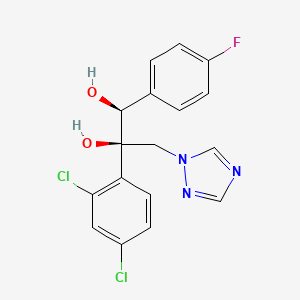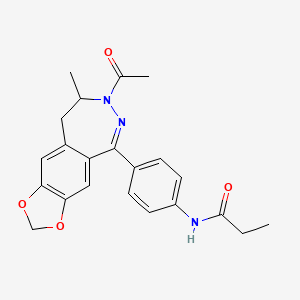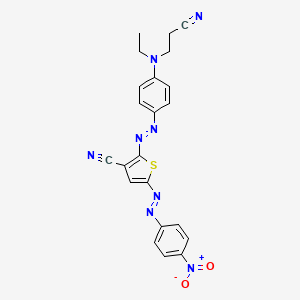
N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine is a complex organic compound characterized by its unique diazepine ring structure and bulky tert-butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine typically involves multiple steps, starting with the preparation of the diazepine ring The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the diazepine ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine involves its interaction with specific molecular targets and pathways. The compound’s diazepine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
- Bis(4-tert-butylphenyl)amine
- 4-tert-Butylphenylacetylene
- Bis(2,4-di-tert-butylphenyl)phosphate
Uniqueness
N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine stands out due to its unique diazepine ring structure and the presence of bulky tert-butyl groups. These structural features confer distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
75042-16-9 |
|---|---|
分子式 |
C33H39N3 |
分子量 |
477.7 g/mol |
IUPAC名 |
N,N-dibenzyl-4-(3,7-ditert-butyl-4H-diazepin-5-yl)aniline |
InChI |
InChI=1S/C33H39N3/c1-32(2,3)30-21-28(22-31(35-34-30)33(4,5)6)27-17-19-29(20-18-27)36(23-25-13-9-7-10-14-25)24-26-15-11-8-12-16-26/h7-21H,22-24H2,1-6H3 |
InChIキー |
SOLJWCBXDDWHBS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NN=C(C=C(C1)C2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


